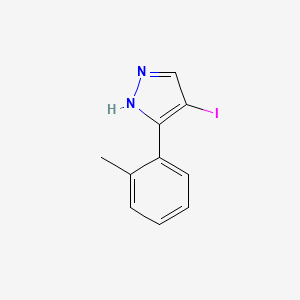

4-Iodo-3-(o-tolyl)-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H9IN2 |

|---|---|

Molekulargewicht |

284.10 g/mol |

IUPAC-Name |

4-iodo-5-(2-methylphenyl)-1H-pyrazole |

InChI |

InChI=1S/C10H9IN2/c1-7-4-2-3-5-8(7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13) |

InChI-Schlüssel |

BOQBACNRQVUTLI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2=C(C=NN2)I |

Herkunft des Produkts |

United States |

Advanced Synthetic Transformations and Reactivity of 4 Iodo 3 O Tolyl 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

The carbon-iodine bond at the C-4 position is particularly amenable to oxidative addition by transition metals like palladium and copper, which is the key initiation step for numerous cross-coupling methodologies. This reactivity allows for the selective formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds at this specific site.

The Suzuki-Miyaura reaction is a powerful method for forging carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. For 4-iodopyrazoles, this reaction provides a direct route to C-4 arylated and vinylated pyrazole (B372694) derivatives. researchgate.netnih.gov The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base and a suitable solvent system. researchgate.net

Research on analogous 1-aryl-3-CF₃-4-iodopyrazoles has demonstrated the practical utility of this transformation. researchgate.net The treatment of the 4-iodopyrazole (B32481) with various arylboronic acids under classical Suzuki-Miyaura conditions results in the formation of the corresponding 4-arylpyrazole derivatives in moderate to good yields. researchgate.net This methodology is crucial for synthesizing complex biaryl structures where the pyrazole core is linked to another aromatic system. The reaction conditions are generally mild, accommodating a range of functional groups on the boronic acid partner. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazoles Data derived from analogous systems.

| Catalyst | Base | Solvent | Coupling Partner | Product Type | Typical Yield |

| Pd(PPh₃)₄ | K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, Toluene | Arylboronic acid | 4-Aryl-1H-pyrazole | 55-85% |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Vinylboronic acid | 4-Vinyl-1H-pyrazole | 60-75% |

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, utilizing a dual catalyst system of palladium and a copper(I) salt. wikipedia.orgresearchgate.net This reaction is exceptionally effective for the C-4 alkynylation of 4-Iodo-3-(o-tolyl)-1H-pyrazole, introducing an sp-hybridized carbon substituent onto the pyrazole ring.

The standard conditions involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst such as copper(I) iodide (CuI), and a base, typically an amine like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), which also serves as the solvent. arkat-usa.orgresearchgate.net Studies on similar 4-iodopyrazole systems have shown that the reaction proceeds efficiently with various terminal alkynes, including both alkyl- and arylacetylenes, to afford the corresponding 4-alkynylpyrazoles in high yields. researchgate.net This method is fundamental for the synthesis of pyrazole-containing conjugated enynes and other acetylenic structures. researchgate.net

Table 2: Typical Conditions for Sonogashira Coupling of 4-Iodopyrazoles Data based on studies of related 4-iodopyrazole substrates.

| Pd Catalyst | Cu Co-catalyst | Base/Solvent | Coupling Partner | Product Type | Typical Yield |

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Phenylacetylene | 4-(Phenylethynyl)-1H-pyrazole | >90% |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | 1-Heptyne | 4-(Hept-1-yn-1-yl)-1H-pyrazole | 85-95% |

The direct introduction of an alkoxy group at the C-4 position of the pyrazole ring can be achieved through a copper(I)-catalyzed C-O coupling reaction, a variation of the Ullmann condensation. nih.govorganic-chemistry.org This transformation is valuable for the synthesis of 4-alkoxypyrazoles, which are present in various biologically active molecules. semanticscholar.org

An effective protocol for the 4-alkoxylation of 4-iodo-1H-pyrazoles involves using copper(I) iodide (CuI) as the catalyst, a phenanthroline-based ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline), and a strong base like potassium t-butoxide (tBuOK). nih.govnih.gov The reaction is typically carried out using the alcohol as the solvent, often under microwave irradiation to accelerate the transformation. nih.govsemanticscholar.org This method has been successfully applied to a wide range of alcohols, including primary, secondary, cyclic, and benzylic alcohols, providing the desired 4-alkoxy-1H-pyrazoles in moderate to excellent yields. nih.govsemanticscholar.org

Table 3: Copper(I)-Catalyzed Alkoxylation of 4-Iodopyrazoles with Various Alcohols Data generalized from studies on 4-iodo-1H-pyrazoles.

| Catalyst System | Base | Alcohol Substrate | Reaction Conditions | Product Type |

| CuI (20 mol%) / 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%) | KtBuOK (2 equiv) | Allyl alcohol | 130 °C, 1 h, MW | 4-(Allyloxy)-1H-pyrazole |

| CuI (20 mol%) / 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%) | KtBuOK (2 equiv) | Cyclohexanol | 130 °C, 1 h, MW | 4-(Cyclohexyloxy)-1H-pyrazole |

| CuI (20 mol%) / 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%) | KtBuOK (2 equiv) | Benzyl alcohol | 130 °C, 1 h, MW | 4-(Benzyloxy)-1H-pyrazole |

The formation of a carbon-nitrogen bond at the C-4 position of this compound can be accomplished via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type coupling reactions. nih.gov These methods are essential for the synthesis of 4-aminopyrazole derivatives and for linking the pyrazole scaffold to other nitrogen-containing heterocycles. semanticscholar.orgmit.edu

Palladium-catalyzed C-N cross-coupling has become a general and reliable technology for preparing aromatic amines. nih.gov The reaction typically involves a palladium precatalyst, a specialized phosphine (B1218219) ligand (e.g., biaryl phosphines), and a base to couple the aryl iodide with an amine nucleophile. mit.edu Copper-catalyzed systems, while often requiring higher temperatures, are also effective for C-N bond formation, particularly with nitrogen-rich heterocycles. researchgate.net These reactions enable the coupling of 4-iodopyrazoles with a broad range of nitrogen sources, including primary and secondary amines, amides, and azoles. nih.govmit.edu

Table 4: General Conditions for C-N Coupling Reactions at the Pyrazole C-4 Position

| Catalyst Type | Catalyst/Ligand Example | Base | N-Nucleophile | Product Type |

| Palladium | Pd₂(dba)₃ / Biaryl phosphine ligand | NaOtBu, K₃PO₄ | Primary/Secondary Amines | 4-Amino-1H-pyrazole |

| Copper | CuI / Phenanthroline | K₂CO₃, Cs₂CO₃ | Azoles, Amides | 4-(Heterocyclyl/Amido)-1H-pyrazole |

Oxidative Functionalization Strategies

Beyond substitution reactions at the C-4 iodo group, the pyrazole scaffold can undergo oxidative transformations to generate more complex, fused heterocyclic systems. These reactions often involve hypervalent iodine chemistry to achieve novel bond formations.

A notable oxidative functionalization strategy involves the synthesis of tricyclic iodolopyrazolium salts. This transformation, however, does not proceed from 4-iodopyrazoles. Instead, it utilizes isomeric 3-(ortho-iodophenyl)-1H-pyrazoles as starting materials. semanticscholar.orgnih.gov The reaction constitutes an intramolecular oxidative cyclization where the iodine atom on the C-3 phenyl substituent attacks the pyrazole ring. researchgate.netfigshare.com

The process is typically mediated by an oxidant, such as meta-chloroperoxybenzoic acid (mCPBA), in the presence of a strong acid like triflic acid (TfOH). semanticscholar.orgresearchgate.net This reagent system generates a hypervalent iodine(III) intermediate in situ, which then undergoes electrophilic cyclization to form a stable, five-membered iodolium ring fused to the pyrazole and benzene (B151609) rings. semanticscholar.orgnih.gov The resulting benzo semanticscholar.orgnih.goviodolo[3,2-c]pyrazol-4-ium salts are novel cyclic hypervalent iodine compounds. semanticscholar.org This reaction demonstrates a powerful method for creating complex, fused N-heterocyclic systems, showcasing a different mode of reactivity for iodinated pyrazole precursors. semanticscholar.orgfigshare.com

Table 5: Oxidative Cyclization of 3-(2-Iodophenyl)-1H-pyrazoles to Iodolopyrazolium Salts This reaction utilizes an isomer of the title compound as the substrate.

| Substrate | Oxidant | Acid | Solvent | Product | Typical Yield |

| 3-(2-Iodophenyl)-1H-pyrazole | mCPBA (1.2 equiv) | TfOH (2.0 equiv) | Dichloromethane | Benzo semanticscholar.orgnih.goviodolo[3,2-c]pyrazol-4-ium (bis)triflate | 70-95% |

| 1-Methyl-3-(2-iodophenyl)-1H-pyrazole | mCPBA (1.2 equiv) | TfOH (2.0 equiv) | 1,2-Dichloroethane | 1-Methylbenzo semanticscholar.orgnih.goviodolo[3,2-c]pyrazol-4-ium (bis)triflate | 80-90% |

Oxidative Dehydrogenative Couplings Leading to Azopyrrole Derivatives

A novel and efficient strategy for the synthesis of highly functionalized heteroaromatic azo compounds involves the oxidative dehydrogenative coupling of pyrazol-5-amines. nih.govacs.org This methodology can simultaneously install a carbon-iodine (C-I) bond and a nitrogen-nitrogen (N-N) bond through a coordinated iodination and oxidation process. nih.gov In this reaction, a pyrazol-5-amine precursor undergoes a coupling reaction, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a source of iodine, to form a symmetric azo compound where the pyrazole rings are iodinated at the 4-position. nih.govacs.org

The reaction proceeds efficiently for pyrazol-5-amines with various substituents on the phenyl ring and the nitrogen-tethered group, yielding iodo-substituted azopyrroles in moderate to excellent yields. nih.gov The introduction of the iodine atom is an electrophilic substitution that holds significant synthetic value, as the resulting iodo-substituted azopyrroles are versatile building blocks for further functionalization. nih.gov For instance, these products can readily participate in subsequent carbon-carbon bond-forming reactions, such as the Sonogashira cross-coupling with terminal alkynes, to generate new, complex azo compounds. nih.govnih.gov This highlights a pathway where an iodinated pyrazole moiety, formed in situ, is key to creating diverse chemical structures. acs.org

Table 1: Oxidative Dehydrogenative Coupling and Iodination of Pyrazol-5-amines This table presents examples of pyrazol-5-amine substrates subjected to oxidative dehydrogenative coupling conditions to yield iodo-substituted azopyrrole derivatives. Data sourced from related studies. nih.govacs.org

| Starting Pyrazol-5-amine | Oxidant/Iodine Source | Product | Yield (%) |

|---|---|---|---|

| 3-Methyl-1-(p-tolyl)-1H-pyrazol-5-amine | TBHP / I₂ | (E)-1,2-Bis(4-iodo-3-methyl-1-p-tolyl-1H-pyrazol-5-yl)diazene | 64 |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | TBHP / I₂ | (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | 71 |

| 1-Ethyl-3-methyl-1H-pyrazol-5-amine | TBHP / I₂ | (E)-1,2-Bis(1-ethyl-4-iodo-3-methyl-1H-pyrazol-5-yl)diazene | 65 |

| 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine | TBHP / I₂ | (E)-1,2-Bis(1-(tert-butyl)-4-iodo-3-methyl-1H-pyrazol-5-yl)diazene | 53 |

Diversification through Ring-Closing Metathesis (RCM) for Fused Heterocycles

The 4-iodo substituent on the pyrazole ring serves as a crucial synthetic handle for the introduction of functionalities suitable for Ring-Closing Metathesis (RCM), a powerful reaction for the construction of cyclic and polycyclic systems. wikipedia.orgresearchgate.net Specifically, 4-iodopyrazoles can be converted into versatile intermediates for RCM. For example, a 4-iodopyrazole can be transformed into a 4-allyloxy-1H-pyrazole. researchgate.net This intermediate can then undergo a sequence of reactions, such as a Claisen rearrangement, to position two alkene functionalities appropriately for an intramolecular cyclization via RCM. researchgate.netresearchgate.net

This sequence enables the synthesis of novel pyrazole-fused heterocycles, such as dihydropyrano[3,2-c]pyrazoles and dihydrooxepino[3,2-c]pyrazoles. researchgate.netresearchgate.net The RCM reaction is typically catalyzed by ruthenium-based catalysts, like the Grubbs' second-generation catalyst, and efficiently forms five- to seven-membered rings fused to the pyrazole core. researchgate.netresearchgate.netorganic-chemistry.org The ability to transform the 4-iodo group into a diene precursor for RCM demonstrates its utility in diversifying the pyrazole scaffold into complex, fused heterocyclic structures that are of interest in medicinal chemistry. researchgate.netarkat-usa.org

Table 2: Ring-Closing Metathesis (RCM) for the Synthesis of Fused Pyrazoles This table showcases the application of RCM on pyrazole substrates containing two terminal alkene chains to form fused heterocyclic systems. The starting materials are typically derived from 4-iodopyrazole precursors. Data sourced from related studies. researchgate.netresearchgate.net

| Diene Substrate (derived from 4-Iodopyrazole) | Catalyst | Product (Fused Heterocycle) | Yield (%) |

|---|---|---|---|

| 5-Allyl-4-allyloxy-1-trityl-1H-pyrazole | Grubbs' 2nd Gen. | 1-Trityl-1,5-dihydropyrano[3,2-c]pyrazole | 83 |

| 5-Allyl-4-allyloxy-3-methyl-1-trityl-1H-pyrazole | Grubbs' 2nd Gen. | 3-Methyl-1-trityl-1,5-dihydropyrano[3,2-c]pyrazole | 85 |

| 5-Allyl-4-allyloxy-3-phenyl-1-trityl-1H-pyrazole | Grubbs' 2nd Gen. | 3-Phenyl-1-trityl-1,5-dihydropyrano[3,2-c]pyrazole | 80 |

| 5-Allyl-4-allyloxy-1,3-diphenyl-1H-pyrazole | Grubbs' 2nd Gen. | 1,3-Diphenyl-1,5-dihydropyrano[3,2-c]pyrazole | 75 |

General Principles of Reactivity Enhancement by Iodine Substitution on Pyrazole Rings

The substitution of a hydrogen atom with iodine on a pyrazole ring significantly enhances its chemical reactivity, transforming the otherwise stable aromatic ring into a versatile platform for synthetic modifications. researchgate.net The carbon-iodine bond is considerably weaker than carbon-hydrogen, carbon-bromine, and carbon-chlorine bonds. This lower bond energy makes the C-I bond more susceptible to cleavage, particularly in metal-catalyzed cross-coupling reactions where the oxidative addition of the organoiodide to a low-valent metal center is a key step. researchgate.netnih.gov

Consequently, 4-iodopyrazoles like this compound are excellent substrates for a variety of palladium- and copper-catalyzed cross-coupling reactions. These include Suzuki-Miyaura reactions for C-C bond formation with boronic acids, Sonogashira reactions for coupling with terminal alkynes, and copper-catalyzed reactions for C-N and C-O bond formation with amines and alcohols, respectively. researchgate.netnih.govresearchgate.net The iodine atom acts as a "leaving group," allowing for the regioselective introduction of a wide range of substituents at a specific position on the pyrazole core. researchgate.net This enhanced reactivity makes iodinated pyrazoles highly valuable building blocks in the synthesis of complex molecules for pharmaceuticals and materials science. nih.govtandfonline.com

Table 3: Cross-Coupling Reactions of Iodopyrazoles This table summarizes various cross-coupling reactions where the iodine substituent on the pyrazole ring enables the formation of new chemical bonds, illustrating the enhanced reactivity of the C-I bond. researchgate.netnih.govresearchgate.net

| Reaction Type | Iodopyrazole Substrate | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | 1-Aryl-4-iodo-3-(CF₃)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | C(sp²)-C(sp²) |

| Sonogashira | 1-Aryl-4-iodo-3-(CF₃)-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | C(sp²)-C(sp) |

| C-O Coupling | 4-Iodo-1H-pyrazoles | Alcohols (e.g., Allyl alcohol) | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | C(sp²)-O |

| Sonogashira | 1-(Ethoxyethyl)-3-iodo-1H-pyrazoles | Phenylacetylene | Pd(PPh₃)₄ / CuI | C(sp²)-C(sp) |

Spectroscopic and Structural Characterization Methodologies for 4 Iodo 3 O Tolyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Spectroscopy

Detailed ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 4-Iodo-3-(o-tolyl)-1H-pyrazole are not available in the reviewed literature. This analysis would typically reveal the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule.

Carbon-13 (¹³C) NMR Spectroscopy

Specific ¹³C NMR data for this compound, which would identify the chemical shifts of each unique carbon atom in the molecule, could not be found. This technique is crucial for confirming the carbon skeleton of a compound.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data for this compound was not found. This soft ionization technique is used to determine the molecular weight of a compound by detecting its protonated molecule, typically [M+H]⁺. For example, the trifluoromethylated analogue, 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole , shows a prominent peak for its protonated molecule [M+H]⁺ at an m/z of 353.1. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS data for this compound is not available. HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. For the related compound 4-(4-Iodo-3-trifluoromethyl-pyrazol-1-yl)-benzenosulfonamide , HRMS analysis calculated the mass for the deprotonated molecule [M-H]⁻ as 415.9177, with the experimental value found to be 415.9178, confirming its elemental composition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for confirming the molecular weight and elucidating the fragmentation pattern of this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components on a chromatographic column before entering the mass spectrometer.

Upon electron ionization, the molecule generates a molecular ion peak ([M]⁺) corresponding to its molecular weight. The subsequent fragmentation provides a unique fingerprint. For pyrazole (B372694) derivatives, common fragmentation pathways include the initial loss of a hydrogen radical ([M-H]⁺), followed by the expulsion of stable molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). openresearchlibrary.org The fragmentation of this compound is expected to be characterized by several key fragmentation processes:

Loss of Iodine: A prominent fragmentation pathway would involve the cleavage of the C-I bond, resulting in a significant fragment corresponding to the [M-I]⁺ ion.

Loss of Methyl Radical: Fragmentation of the tolyl group can occur through the loss of a hydrogen atom to form a stable tropylium (B1234903) ion or the loss of a methyl radical ([M-CH₃]⁺).

Pyrazole Ring Fission: The pyrazole ring itself can break apart, typically leading to the loss of HCN, a characteristic fragmentation for many nitrogen-containing heterocyclic compounds. researchgate.net

Analysis of the relative abundances of these fragment ions allows for the structural confirmation of the title compound.

Table 1: Predicted Key Mass Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₀H₉IN₂]⁺ | 284.1 | Molecular Ion ([M]⁺) |

| [C₁₀H₉N₂]⁺ | 157.1 | Loss of Iodine radical (∙I) |

| [C₉H₆IN₂]⁺ | 269.1 | Loss of Methyl radical (∙CH₃) |

| [C₇H₇]⁺ | 91.1 | Tropylium ion from tolyl group |

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is essential for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

The FTIR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure. The N-H stretching vibration of the pyrazole ring is typically observed as a broad band in the region of 3200-2600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding in the solid state. mdpi.com Aromatic C-H stretching vibrations from the tolyl group appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazole and benzene (B151609) rings are expected in the 1600-1450 cm⁻¹ fingerprint region. nih.gov For instance, related iodinated pyrazoles show bands around 1521 cm⁻¹ and 1470 cm⁻¹. nih.gov The C-I stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3200 - 2600 | Pyrazole N-H |

| Aromatic C-H Stretch | 3100 - 3000 | Tolyl and Pyrazole C-H |

| Aliphatic C-H Stretch | 2980 - 2850 | Tolyl -CH₃ |

| C=N and C=C Stretch | 1600 - 1450 | Pyrazole and Benzene Rings |

| C-N Stretch | 1350 - 1250 | Pyrazole Ring |

| C-I Stretch | < 600 | Carbon-Iodine Bond |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR for vibrational analysis. It detects vibrations that cause a change in the polarizability of the molecule. This method is particularly sensitive to the vibrations of non-polar bonds and symmetric ring systems.

For this compound, Raman spectroscopy would provide strong signals for the aromatic C=C stretching modes of the tolyl and pyrazole rings. The symmetric "ring breathing" modes of these aromatic systems would also be prominent. The C-I bond, being relatively non-polar, is also expected to produce a discernible Raman signal at low wavenumbers. The technique is valuable for confirming the integrity of the pyrazole and tolyl ring structures. spectrabase.com

Table 3: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Tolyl and Pyrazole C-H |

| Ring Breathing Modes | 1000 - 990 | Benzene Ring |

| C=C Stretch | 1610 - 1580 | Aromatic Rings |

| C-I Stretch | < 600 | Carbon-Iodine Bond |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy orbitals (typically π* orbitals).

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of π → π* transitions within the conjugated system formed by the pyrazole and tolyl rings. nih.gov The parent pyrazole molecule exhibits a strong absorption band around 203 nm. nih.gov The presence of the tolyl and iodo substituents, which act as auxochromes, is expected to cause a bathochromic (red) shift to longer wavelengths and potentially an increase in absorption intensity. The extended conjugation in substituted pyrazoles can lead to absorptions in the 250-350 nm range. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Electronic Transition | Expected λₘₐₓ (nm) | Chromophore |

| π → π | 250 - 300 | Phenyl-pyrazole conjugated system |

| n → π | 300 - 350 | Heterocyclic pyrazole ring |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

For this compound, X-ray analysis would be expected to reveal a nearly planar pyrazole ring. The analysis would also determine the relative orientation of the o-tolyl ring with respect to the pyrazole core. In the crystal lattice, molecules of 1H-pyrazoles often engage in intermolecular hydrogen bonding, typically forming dimers or chain-like structures (catemers) via N-H···N interactions between the pyrazole rings. mdpi.com These supramolecular interactions significantly influence the packing of the molecules in the crystal. researchgate.net

Table 5: Typical Crystallographic Parameters from X-ray Diffraction Analysis

| Parameter | Description |

| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic) mdpi.com |

| Space Group | The specific symmetry group of the crystal mdpi.com |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C-C, C-I) |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-N-N) |

| Supramolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₁₀H₉IN₂.

A close agreement between the found and calculated values provides strong evidence for the compound's empirical formula and is a crucial criterion for assessing its purity. For a related compound, experimental values were found to be very close to the calculated percentages, confirming its composition. nih.gov

Table 6: Elemental Analysis Data for this compound (C₁₀H₉IN₂)

| Element | Molecular Weight | Calculated % | Found % |

| Carbon (C) | 12.01 | 42.28 | (Experimental Value) |

| Hydrogen (H) | 1.008 | 3.19 | (Experimental Value) |

| Iodine (I) | 126.90 | 44.66 | Not typically measured |

| Nitrogen (N) | 14.01 | 9.86 | (Experimental Value) |

| Total | 284.10 | 100.00 |

Computational and Theoretical Studies on 4 Iodo 3 O Tolyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a important tool in quantum chemistry for predicting the properties of molecules. By calculating the electron density, DFT methods can determine the ground-state energy of a system and, from this, derive a wealth of information about its structure and reactivity. For 4-Iodo-3-(o-tolyl)-1H-pyrazole, DFT calculations are instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Bond Parameter Analysis

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. nih.gov This optimized structure corresponds to a true local minimum on the potential energy surface, confirmed by the absence of any imaginary vibrational frequencies. nih.gov

From the optimized geometry, key bond parameters such as bond lengths and bond angles can be extracted. These theoretical values provide a detailed picture of the molecular structure. For instance, the calculated C-N and N-N bond lengths within the pyrazole (B372694) ring can be compared to typical values for such heterocyclic systems, offering insights into the degree of electron delocalization and aromaticity. Similarly, the bond lengths and angles involving the iodo and o-tolyl substituents reveal their spatial relationship with the pyrazole core.

Interactive Data Table: Predicted Bond Parameters for this compound

Below is a representative table of bond lengths and angles that would be obtained from a DFT geometry optimization.

| Bond/Angle | Type | Predicted Value |

| C3-N2 | Bond Length | 1.39 Å |

| N2-N1 | Bond Length | 1.35 Å |

| N1-C5 | Bond Length | 1.38 Å |

| C5-C4 | Bond Length | 1.40 Å |

| C4-C3 | Bond Length | 1.37 Å |

| C4-I | Bond Length | 2.09 Å |

| C3-C(tolyl) | Bond Length | 1.48 Å |

| ∠(N1-N2-C3) | Bond Angle | 112.0° |

| ∠(N2-N1-C5) | Bond Angle | 105.0° |

| ∠(N1-C5-C4) | Bond Angle | 110.0° |

| ∠(C5-C4-C3) | Bond Angle | 104.0° |

| ∠(C4-C3-N2) | Bond Angle | 109.0° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. ekb.eg

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. ekb.eg The electronic chemical potential (μ) indicates the tendency of electrons to escape from a system. researchgate.net Chemical hardness (η) measures the resistance to a change in electron distribution, while global electrophilicity (ω) quantifies the ability of a molecule to accept electrons. researchgate.netresearchgate.net These parameters are calculated using the following equations:

Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity (ω): ω = μ² / (2η)

These descriptors provide a quantitative measure of the reactivity of this compound, allowing for comparisons with other molecules.

Interactive Data Table: Predicted FMO Energies and Reactivity Descriptors

This table presents hypothetical values for the frontier orbital energies and related reactivity indices for this compound.

| Parameter | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -6.20 |

| LUMO Energy | ELUMO | -1.50 |

| HOMO-LUMO Gap | ΔE | 4.70 |

| Electronic Chemical Potential | μ | -3.85 |

| Chemical Hardness | η | 2.35 |

| Global Electrophilicity | ω | 3.15 |

Prediction and Correlation of Vibrational Frequencies

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method, leading to a good correlation with experimental data. researchgate.net

For this compound, the predicted vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups. For example, the N-H stretching frequency of the pyrazole ring, the C-I stretching mode, and the various C-H and C-C vibrations of the tolyl and pyrazole rings can be precisely assigned. researchgate.net This detailed assignment is invaluable for the structural characterization of the compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the molecular surface and uses a color scale to indicate regions of different electrostatic potential. Red regions, indicating a negative potential, are susceptible to electrophilic attack, while blue regions, with a positive potential, are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. The hydrogen atom attached to the nitrogen would be a site of positive potential. The iodine atom, being electronegative, would also influence the electrostatic potential distribution. The MEP map thus provides a clear and intuitive guide to the reactive sites of the molecule. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms and Regioselectivity

Beyond static molecular properties, quantum chemical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. nih.gov By calculating the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and thereby elucidate the reaction pathway.

For instance, in electrophilic substitution reactions, which are common for pyrazole derivatives, theoretical calculations can predict the most likely site of attack. By comparing the activation energies for substitution at different positions on the pyrazole ring, the regioselectivity of the reaction can be determined. These computational studies can guide the design of synthetic routes and help in understanding the observed product distributions.

Investigation of Non-Covalent Interactions, Including Halogen Bonding

Computational and theoretical studies are pivotal in elucidating the intricate network of non-covalent interactions that govern the supramolecular architecture of crystalline solids. In the context of this compound, while specific computational studies on this exact molecule are not extensively documented in publicly available research, a comprehensive understanding can be extrapolated from studies on analogous 4-iodopyrazole (B32481) systems. These investigations collectively underscore the significant role of halogen bonding and other non-covalent forces in dictating molecular assembly.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. Consequently, the iodine atom in this compound is a prime candidate for forming robust halogen bonds.

Theoretical calculations on related 4-iodopyrazoles have shown that these molecules can act as potent halogen bond donors. The electronic distribution on the iodine atom is anisotropic, leading to a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I covalent bond. This positive region can interact favorably with Lewis bases or other electron-rich centers in adjacent molecules.

In the crystalline state, 4-iodopyrazole derivatives often exhibit a variety of halogen-bond-driven supramolecular motifs. Computational analyses, such as Hirshfeld surface analysis, are instrumental in identifying and quantifying these interactions. For this compound, several types of non-covalent interactions are anticipated to be significant:

Halogen Bonding (I···N/O/π): The iodine atom can form halogen bonds with nitrogen or oxygen atoms of neighboring molecules or with the π-system of the pyrazole or tolyl rings. The presence of the o-tolyl group could influence the preferred halogen bonding motifs due to steric hindrance or by providing an alternative π-system for interaction.

Hydrogen Bonding (N-H···N): The pyrazole ring contains a classic hydrogen bond donor (N-H) and acceptor (N). This facilitates the formation of strong N-H···N hydrogen bonds, leading to the assembly of dimers, trimers, or catemeric chains, as observed in the crystal structures of other pyrazole derivatives.

π-π Stacking: The aromatic pyrazole and tolyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing. The relative orientation of these rings would be governed by a balance of electrostatic and dispersion forces.

The interplay of these various non-covalent interactions dictates the final crystal packing of this compound. While experimental crystallographic data for this specific compound would be required for a definitive analysis, theoretical and computational modeling provides a powerful predictive tool for understanding its solid-state behavior.

Below is a table summarizing the expected non-covalent interactions in this compound based on studies of similar compounds.

| Interaction Type | Donor | Acceptor | Expected Significance |

| Halogen Bonding | Iodine (σ-hole) | Pyrazole Nitrogen, π-systems (pyrazole, tolyl) | High |

| Hydrogen Bonding | N-H (pyrazole) | Pyrazole Nitrogen | High |

| π-π Stacking | Pyrazole ring, Tolyl ring | Pyrazole ring, Tolyl ring | Moderate |

| C-H···π Interactions | C-H (tolyl) | π-systems (pyrazole, tolyl) | Moderate |

Role and Applications of 4 Iodo 3 O Tolyl 1h Pyrazole As a Versatile Synthetic Scaffold in Academic Research

Intermediate in the Synthesis of Diverse Heterocyclic Systems

The primary role of 4-Iodo-3-(o-tolyl)-1H-pyrazole in academic research is as a key intermediate for the synthesis of a multitude of more complex, functionalized pyrazole (B372694) derivatives and fused heterocyclic systems. The carbon-iodine bond at the 4-position of the pyrazole ring is a prime site for chemical modification, serving as a synthetic handle for introducing new substituents and building intricate molecular frameworks.

This reactivity is most prominently exploited in palladium-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki-Miyaura coupling (with boronic acids) and the Sonogashira coupling (with terminal alkynes) allow for the straightforward formation of new carbon-carbon bonds at this position. These reactions are fundamental in academic labs for creating novel compounds where aryl, heteroaryl, or alkynyl groups are attached to the pyrazole core. Such modifications are crucial for tuning the electronic and steric properties of the final molecules, which is often a key objective in medicinal chemistry and material science research.

Furthermore, the iodo-pyrazole scaffold is instrumental in constructing fused heterocyclic systems. Through intramolecular cyclization or multi-step sequences involving cross-coupling followed by cyclization, researchers can build bicyclic and polycyclic structures containing the pyrazole moiety. Examples include the synthesis of pyrazolo[3,4-c]pyridines and other complex ring systems that are of interest for their potential biological activities. The ability to use this single, reliable intermediate to access a wide variety of structurally diverse products underscores its importance as a versatile synthetic scaffold.

Table 1: Examples of Heterocyclic Systems Synthesized from 4-Iodopyrazole (B32481) Intermediates

| Starting Material Class | Reaction Type | Product Class |

|---|---|---|

| 4-Iodo-3-aryl-1H-pyrazole | Suzuki-Miyaura Coupling | 3,4-Diaryl-1H-pyrazoles |

| 4-Iodo-3-aryl-1H-pyrazole | Sonogashira Coupling | 4-Alkynyl-3-aryl-1H-pyrazoles |

| 4-Iodo-1H-pyrazole derivatives | C-N Cross-Coupling | 4-Amino-1H-pyrazoles |

| 4-Iodo-1H-pyrazole derivatives | C-O Cross-Coupling | 4-Alkoxy-1H-pyrazoles |

| 4-Iodopyrazole carbaldehydes | Intramolecular Cyclization | Pyrazolo-fused heterocycles |

Contribution to the Development of Novel Organic Synthesis Methodologies

Beyond its use in creating specific target molecules, this compound and related 4-iodopyrazoles serve as crucial substrates for the development and optimization of new synthetic methods. When organic chemists devise a new catalytic system or reaction protocol, they often test its effectiveness on a range of substrates, and heteroaryl iodides like 4-iodopyrazoles are excellent candidates for this purpose.

The well-defined reactivity of the C-I bond provides a reliable benchmark for assessing the efficiency, scope, and functional group tolerance of a new methodology. For example, the development of novel copper-catalyzed C-O and C-N coupling reactions has utilized 4-iodopyrazole substrates to demonstrate the method's applicability to N-heterocycles. Researchers have successfully demonstrated the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols using a CuI-catalyzed protocol. Similarly, new conditions for classic reactions like the Suzuki or Sonogashira couplings are often validated using substrates like 4-iodopyrazoles to prove their utility beyond simple aryl halides.

The compound's structure is also useful for studying regioselectivity in reactions. For instance, developing methods for the selective functionalization of one position over another (e.g., C-4 vs. C-5) on the pyrazole ring is a common challenge. Using a pre-iodinated substrate like this compound allows chemists to focus on the reactivity at a single, defined position, thereby simplifying the analysis of a new reaction's outcome.

Table 2: Methodologies Investigated Using 4-Iodopyrazole Scaffolds

| Reaction Type | Key Contribution | Substrate Class |

|---|---|---|

| Suzuki-Miyaura Coupling | Synthesis of complex 3-trifluoromethylated pyrazoles. | 1-Aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazoles |

| Sonogashira Coupling | Proving utility of iodides for C-C bond formation. | N-protected 3-iodo-1H-pyrazoles |

| CuI-Catalyzed C-O Coupling | Direct alkoxylation of the pyrazole C4-position. | 4-Iodo-1H-pyrazoles |

| CAN-mediated Iodination | Development of regioselective iodination methods. | 1-Aryl-3-CF3-1H-pyrazoles |

Exploration in Material Science Research for Novel Compounds

While the primary applications of this compound are in synthetic and medicinal chemistry, its derivatives are also finding a place in material science. The pyrazole core itself is a privileged structure in the design of organic materials, and the ability to functionalize it precisely via the iodo-intermediate is highly advantageous.

One area of exploration is in the development of new organic light-emitting diode (OLED) materials. The pyrazole scaffold can be incorporated into larger conjugated systems, and by using cross-coupling reactions on the iodo-precursor, researchers can attach various chromophoric units. This allows for the systematic tuning of the material's photophysical properties, such as its emission color and quantum efficiency. The tolyl group and the substituent added at the 4-position both influence the final electronic structure and material properties.

Additionally, pyrazole derivatives are widely used as ligands in coordination chemistry. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents at the 3-, 4-, and 5-positions dictate the steric and electronic environment around the metal. By using this compound as a starting point, chemists can synthesize a range of complex ligands. The resulting metal complexes may exhibit interesting catalytic, magnetic, or photoluminescent properties, making them candidates for new functional materials.

Generation of Chemical Libraries for Academic Inquiry

In academic research, particularly in fields like chemical biology and drug discovery, there is a constant need to screen large numbers of diverse small molecules for biological activity. This compound is an excellent scaffold for generating chemical libraries for such screening purposes. A scaffold is a core molecular structure upon which a variety of substituents can be built.

The utility of this compound lies in its defined points of diversification. The o-tolyl group at the 3-position provides one element of the core structure, while the reactive iodine at the 4-position serves as the primary handle for introducing diversity. Using automated or parallel synthesis techniques, researchers can react the 4-iodo-pyrazole scaffold with a large panel of different building blocks (e.g., a hundred different boronic acids in a Suzuki coupling array). This process rapidly generates a library of hundreds of new, related compounds, each with a unique substituent at the 4-position.

This approach allows for a systematic exploration of the structure-activity relationship (SAR). By screening the library against a biological target (such as an enzyme or receptor), researchers can identify which types of substituents at the 4-position lead to the desired activity. This information is invaluable for the rational design of more potent and selective compounds in academic drug discovery programs. The pyrazole core is a well-known "privileged scaffold," appearing in numerous approved drugs, which further justifies its use in generating libraries for biological screening.

Table 3: Conceptual Design of a Chemical Library from this compound

| Scaffold | Point of Diversification (R1) | Example Coupling Reaction | Resulting Sub-library |

|---|---|---|---|

| 3-(o-tolyl)-1H-pyrazole | C4-Position via C-I bond | Suzuki Coupling with R1-B(OH)2 | 4-Aryl/Heteroaryl substituted pyrazoles |

| 3-(o-tolyl)-1H-pyrazole | C4-Position via C-I bond | Sonogashira Coupling with R1-C≡CH | 4-Alkynyl substituted pyrazoles |

| 3-(o-tolyl)-1H-pyrazole | C4-Position via C-I bond | Buchwald-Hartwig Amination with R1-NH2 | 4-Amino substituted pyrazoles |

Q & A

Q. What are the optimized synthetic routes for 4-Iodo-3-(o-tolyl)-1H-pyrazole, and how can reaction yields be improved?

The synthesis of iodinated pyrazoles often involves cyclization or halogenation steps. A validated method includes:

- Multi-component reactions : Combine arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides under neutral conditions to form the pyrazole core, followed by iodination .

- Iodocyclization : Use iodine-containing reagents (e.g., NIS) in xylene or DCM, with chloranil as an oxidizing agent. Reflux for 25–30 hours, followed by NaOH wash and recrystallization from methanol (yields ~60–75%) .

- Optimization tips : Adjust stoichiometry of iodine sources, use catalytic Cu(I) salts to enhance regioselectivity, and monitor reaction progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

Q. What safety protocols are critical when handling iodinated pyrazoles?

- Hazards : Toxic if inhaled, ingested, or absorbed through skin (H301).

- Mitigation :

Advanced Research Questions

Q. How does the electronic environment of the o-tolyl group influence the reactivity of this compound?

The methyl group on the o-tolyl moiety induces steric hindrance and electron-donating effects, which:

- Stabilize intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Modulate regioselectivity in electrophilic substitutions (e.g., iodination at C4 due to ortho-directing effects) .

- Computational validation : DFT calculations (B3LYP/6-311+G*) show reduced LUMO energy at C4, enhancing electrophilic attack .

Q. What strategies resolve contradictions in crystallographic data for iodinated pyrazoles?

- Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to minimize absorption errors from iodine .

- Refinement : Apply anisotropic displacement parameters for iodine atoms in SHELXL. Cross-validate with Hirshfeld surface analysis to detect disorder .

- Case example : For 4-Iodo-3-(4-methoxyphenyl)-1H-pyrazole, twinning was resolved using the TWIN/BASF command in SHELX .

Q. How can SAR studies guide the design of this compound derivatives for antimicrobial activity?

- Key modifications :

- Biological assays :

Data Analysis and Methodological Challenges

Q. How to interpret conflicting thermodynamic stability data for pyrazole isomers?

- Case study : Tropyl vs. benzyl cation stability (ΔH differs by ~50 kJ/mol).

- Resolution :

Table 1 : Relative Stability of CH Isomers

| Isomer | ΔH (kJ/mol) | Energy Relative to Tropyl (kJ/mol) |

|---|---|---|

| Tropyl | 919 ± 5 | 0 |

| Benzyl | 945 ± 7 | +26 |

| o-Tolyl | 960 ± 10 | +41 |

Q. What computational tools predict the spectroscopic properties of this compound?

- NMR prediction : ACD/Labs or Gaussian (GIAO method) with 6-311++G** basis set.

- UV-Vis : TD-DFT (CAM-B3LYP) in methanol solvent. Expect λ ~270 nm (π→π* transition) .

Experimental Design Considerations

Q. How to troubleshoot low yields in iodocyclization reactions?

Q. What are the best practices for scaling up this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.